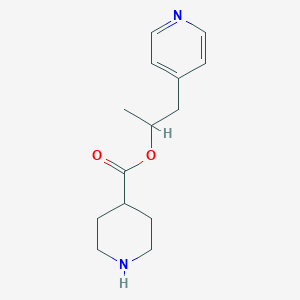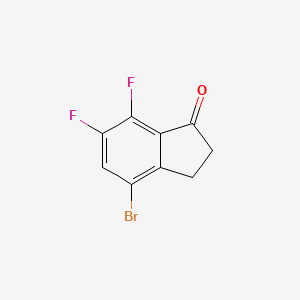
2-(4-Oxoquinazolin-3(4H)-yl)propanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Oxoquinazolin-3(4H)-yl)propanoic acid hydrochloride is a compound belonging to the quinazolinone family, which is known for its diverse biological activities Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxoquinazolin-3(4H)-yl)propanoic acid hydrochloride typically involves the reaction of anthranilic acid with various reagents to form the quinazolinone core. One common method includes the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic conditions . The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
化学反应分析
Types of Reactions
2-(4-Oxoquinazolin-3(4H)-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline diones, while reduction can produce quinazolinol derivatives .
科学研究应用
2-(4-Oxoquinazolin-3(4H)-yl)propanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.
作用机制
The mechanism of action of 2-(4-Oxoquinazolin-3(4H)-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit kinases or other signaling molecules, thereby modulating cellular pathways and exerting its biological effects .
相似化合物的比较
Similar Compounds
Similar compounds to 2-(4-Oxoquinazolin-3(4H)-yl)propanoic acid hydrochloride include other quinazolinone derivatives such as:
- 2-Cyano-3,4-dihydro-4-oxoquinazoline
- 4(3H)-Quinazolinone
- Quinazoline-2,4(1H,3H)-dione
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of the propanoic acid moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
属性
分子式 |
C11H11ClN2O3 |
|---|---|
分子量 |
254.67 g/mol |
IUPAC 名称 |
2-(4-oxoquinazolin-3-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H10N2O3.ClH/c1-7(11(15)16)13-6-12-9-5-3-2-4-8(9)10(13)14;/h2-7H,1H3,(H,15,16);1H |
InChI 键 |
QBNOWMKBODXMGL-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)O)N1C=NC2=CC=CC=C2C1=O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





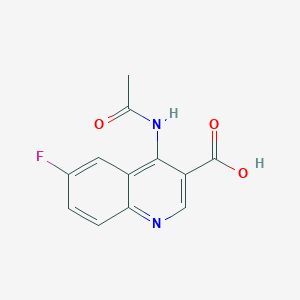
![3-(Tert-butyl)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11863080.png)

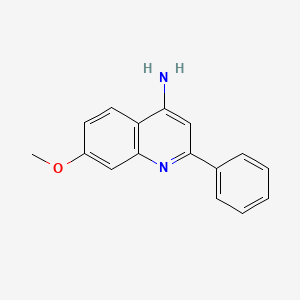


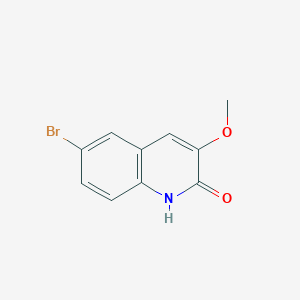
![tert-butyl N-[(5-cyano-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate](/img/structure/B11863106.png)
![2,2,6,6-Tetramethyl-1-[(trimethylsilyl)oxy]cyclohexane-1-carbonitrile](/img/structure/B11863109.png)
